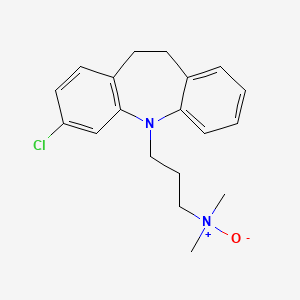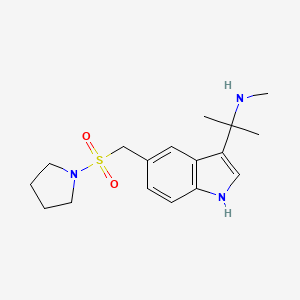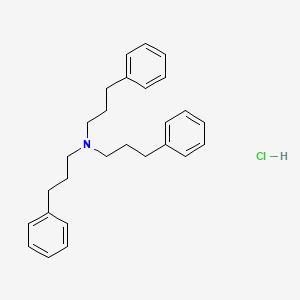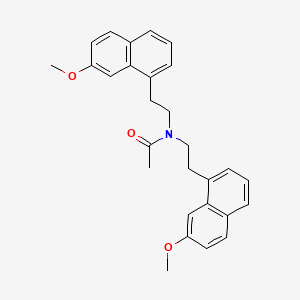
Clomipramine N-Oxide
Vue d'ensemble
Description
Clomipramine N-Oxide is a dibenzooxazepine . It belongs to the class of pharmacologic agents known as tricyclic antidepressants .
Synthesis Analysis
The synthesis of Clomipramine N-Oxide involves the C2-functionalization of pyridine and quinoline N-oxides . A sensitive and simple chemiluminescent method has been developed for the determination of clomipramine, which is based on the redox reaction of potassium permanganate (KMnO4)–formic acid in sulphuric acid (H2SO4) medium .
Molecular Structure Analysis
The molecular formula of Clomipramine N-Oxide is C19H23ClN2O . The IUPAC name is 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide . The molecular weight is 330.8 g/mol .
Chemical Reactions Analysis
The chemical reactions involving Clomipramine N-Oxide are primarily based on the redox reaction of potassium permanganate (KMnO4)–formic acid in sulphuric acid (H2SO4) medium . This reaction is used in the determination of clomipramine .
Physical And Chemical Properties Analysis
Clomipramine N-Oxide has a molecular weight of 330.8 g/mol . It has a XLogP3 value of 4.6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 330.1498911 g/mol .
Applications De Recherche Scientifique
1. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants
- Summary of Application : Clomipramine, a tricyclic antidepressant (TCA), acts as a serotonin and noradrenaline reuptake inhibitor. The metabolites formed by N-dealkylation of these TCAs contribute to overall poor pharmacokinetics and efficacy . This research aimed to study the effect of site-selective deuteration of TCAs on their pharmacokinetic and pharmacodynamic profile .
- Methods of Application : The pharmacokinetic profile and antidepressant behavior of deuterated TCAs were evaluated using the forced swim test (FST) and tail suspension test (TST), using male Wistar rats and male Swiss albino mice, respectively .
- Results : Deuterated forms showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity. The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .
2. In Vitro/In Vivo Evaluation of Clomipramine Orodispersible Tablets
- Summary of Application : The research aimed to formulate Clomipramine orodispersible tablets that immediately enable the drug to enter the bloodstream and bypass systemic portal circulation to improve its bioavailability .
- Methods of Application : A factorial design was employed using varied amounts of Plantago ovata mucilage (POM) as a natural superdisintegrant, as well as croscarmellose sodium and crospovidone as synthetic disintegrants .
- Results : Tablets comprising Plantago ovata mucilage as a superdisintegrant showed a rapid in vitro disintegration time, i.e., around 8.39 s, and had an excellent dissolution profile .
3. Potential Application of Clomipramine to Prevent Post-Infectious Mental Complications
- Summary of Application : The review discusses the potential application of clomipramine to prevent post-infectious mental complications .
- Methods of Application : The method of application is not explicitly mentioned in the source .
- Results : The results or outcomes obtained are not explicitly mentioned in the source .
4. Anti-inflammatory Effect of Clomipramine in SARS-CoV-2 Infection
- Summary of Application : The research discusses the potential application of clomipramine in preventing the psychiatric consequences of SARS-CoV-2 infection. The study suggests that clomipramine’s anti-inflammatory effect and its high penetration in the brain might be useful to prevent the psychiatric consequences of SARS-CoV-2 infection .
- Methods of Application : The method of application is not explicitly mentioned in the source .
- Results : Clomipramine has shown very strong anti-inflammatory properties in vitro, in vivo (animal models), and human studies, especially in the brain .
5. Treatment of Obsessive-Compulsive Disorder
- Summary of Application : Clomipramine is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder and disorders with an obsessive-compulsive component, such as depression, schizophrenia, and Tourette’s disorder .
- Methods of Application : The method of application is not explicitly mentioned in the source .
- Results : The results or outcomes obtained are not explicitly mentioned in the source .
6. Metabolic N-Dealkylation and N-Oxidation
- Summary of Application : Further metabolic pathways of clomipramine include aromatic ring hydroxylation to active 8-hydroxyclomipramine and N-oxygenation to clomipramine-N-oxide .
- Methods of Application : The method of application is not explicitly mentioned in the source .
- Results : The results or outcomes obtained are not explicitly mentioned in the source .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNOTLDVJSFYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652527 | |
| Record name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clomipramine N-Oxide | |
CAS RN |
14171-67-6 | |
| Record name | N-Oxide chlorimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-OXIDE CHLORIMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HU39OEA67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)











![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)